N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE
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Overview
Description
N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a synthetic organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to the adamantane core via amide linkages at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through various methods, including the cyclization of bicyclic precursors or the ring expansion of existing adamantane derivatives.
Attachment of 2,4-Dimethoxyphenyl Groups: The 2,4-dimethoxyphenyl groups are introduced through Friedel-Crafts alkylation reactions, where adamantane is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of Amide Linkages: The final step involves the formation of amide bonds by reacting the intermediate product with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane: Similar in structure but with four methoxyphenyl groups instead of two.
1,3,5,7-Tetrakis(4-methoxyphenyl)adamantane: Contains methoxy groups at different positions on the phenyl rings.
1,3,5,7-Tetrakis(4-methoxy-2-methylphenyl)adamantane: Includes additional methyl groups on the phenyl rings.
Uniqueness
N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of amide linkages, which can influence its chemical reactivity and biological activity. The combination of the adamantane core with 2,4-dimethoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-33-19-5-7-21(23(10-19)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-22-8-6-20(34-2)11-24(22)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDCVFDGIYDJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=C(C=C(C=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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